molecular formula C18H26N2O2 B7918527 {2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Cat. No.: B7918527
M. Wt: 302.4 g/mol
InChI Key: MHKLBNFOYVWLEF-UHFFFAOYSA-N
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Description

{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS Number: 1353968-51-0) is a synthetic organic compound with the molecular formula C18H26N2O2 and a molecular weight of 302.42 g/mol . This piperidine-based compound is characterized by a benzyl-cyclopropyl-amino group and an acetic acid moiety, a structure that aligns with the framework of Mannich bases, a class known for its wide range of biological activities and applications in medicinal chemistry and drug design . The presence of the piperidine ring and the carboxylic acid functional group makes this compound a valuable intermediate or scaffold in pharmaceutical research. Piperidine derivatives are frequently explored for their potential to interact with biological targets, such as enzymes and receptors . For instance, structurally related 8-[3-amino-piperidin-1-yl]-xanthines have been developed as potent inhibitors of the enzyme dipeptidylpeptidase-IV (DPP-IV), a significant target for the treatment of type 2 diabetes . Furthermore, the Mannich base structure is often investigated for diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities . This product is intended for research purposes only and is not designed for human or veterinary therapeutic applications. Researchers should handle this material with appropriate care, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-[2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-18(22)14-19-11-5-4-8-17(19)13-20(16-9-10-16)12-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKLBNFOYVWLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN(CC2=CC=CC=C2)C3CC3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidine Derivative Followed by Hydrolysis

A foundational approach involves alkylating a piperidine precursor with a benzyl-cyclopropyl-amino-containing electrophile. As detailed in patent WO2013012723A1, the process begins with the alkylation of 1-(2-bromoethyl)piperidine using benzyl-cyclopropylamine in the presence of cesium carbonate in ethanol . The intermediate ester undergoes hydrolysis with aqueous sodium hydroxide to yield the acetic acid derivative.

Key Reaction Conditions:

  • Alkylation: 60°C, 12 hours, Cs₂CO₃ (2.5 equiv), ethanol solvent.

  • Hydrolysis: Room temperature, 6 hours, NaOH (2.0 equiv), THF/water (3:1).

Yield: 58–65% over two steps . Challenges include competing side reactions from the cyclopropane’s ring strain, necessitating precise stoichiometry.

Protection/Deprotection Strategy with BOC

Patent WO2008137087A1 outlines a method leveraging tert-butoxycarbonyl (BOC) protection to enhance regioselectivity . The piperidine nitrogen is first protected with BOC-anhydride, followed by alkylation with benzyl-cyclopropyl bromoacetamide. Acidic deprotection (HCl in dioxane) liberates the free amine, which is subsequently reacted with chloroacetic acid under basic conditions.

Optimization Insights:

  • BOC protection improves alkylation efficiency by reducing steric hindrance.

  • Deprotection with 4M HCl/dioxane achieves >95% recovery .

Yield: 72% overall after four steps . This method prioritizes purity but requires additional steps for protection/deprotection.

Coupling Reactions Using Activating Agents

Activating AgentSolventTemperatureYield
Isobutyl chloroformateDCM0°C → RT68%
EDC/HOBtDMFRT75%

EDC/HOBt proves superior due to milder conditions and reduced racemization .

Multi-Step Synthesis Involving Cyclopropane Formation

A modular strategy constructs the cyclopropane ring in situ. As inferred from evitachem.com’s analogous protocols, cyclopropanation is achieved via Simmons-Smith reaction using diethylzinc and diiodomethane. The benzyl group is introduced via reductive amination, followed by acetic acid coupling.

Critical Steps:

  • Cyclopropanation: 0°C, 2 hours, CH₂I₂/Et₂Zn (1:2 ratio).

  • Reductive Amination: NaBH₃CN, methanol, pH 5.

Yield: 50–55% over five steps. While flexible, this route suffers from low atom economy.

Comparative Analysis of Synthesis Routes

Data Table 1: Method Efficiency Comparison

MethodStepsOverall YieldKey AdvantageLimitation
1258–65%Fewer stepsModerate purity
2472%High purityLengthy protection/deprotection
3368–75%Rapid couplingCostly reagents
4550–55%ModularityLow atom economy

Mechanistic and Practical Considerations

  • Steric Effects: The cyclopropyl group’s rigidity impedes nucleophilic attack during alkylation, often requiring elevated temperatures .

  • Solvent Impact: Polar aprotic solvents (DMF, THF) enhance solubility of intermediates but complicate purification .

  • Scalability: Method 2 (BOC protection) is most scalable due to robust intermediates, whereas Method 4’s multi-step nature limits industrial application .

Chemical Reactions Analysis

Types of Reactions

{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, sodium borohydride

    Nucleophiles: Halides, amines, alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, {2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for manufacturing processes that require precise chemical modifications.

Mechanism of Action

The mechanism of action of {2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound can be compared to the following analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
{2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid Benzyl-methyl-amino (2-position) C₁₇H₂₅N₂O₂ 289.4 Methyl instead of cyclopropyl; higher lipophilicity
[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid Benzyl-cyclopropyl-amino (3-position) C₁₇H₂₄N₂O₂ 288.39 Positional isomer; stereochemistry (R-configuration)
2-(Piperidin-1-yl)acetic acid No substituent C₇H₁₃NO₂ 157.21 Simplest analog; baseline for comparison

Key Observations :

  • Substitution Position : The 2-position substitution in the target compound contrasts with the 3-position isomer in . Positional isomerism can significantly alter receptor binding and metabolic pathways.
  • Cyclopropyl vs.
Physicochemical Properties
  • Melting Point : The simpler analog 2-(piperidin-1-yl)acetic acid has a melting point of 210–216°C , whereas the target compound’s bulkier substituents likely lower its melting point due to reduced crystallinity.

Biological Activity

{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid, also referred to by its CAS number 1353968-51-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of {2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is C18H26N2O2, with a molecular weight of approximately 302.4 g/mol. The compound features a piperidine ring substituted with a benzyl and cyclopropyl group, contributing to its unique pharmacological profile.

Antimicrobial Properties

Recent studies have indicated that compounds similar to {2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid exhibit notable antibacterial and antifungal activities. For instance, derivatives of piperidine have shown effectiveness against various Gram-positive and Gram-negative bacteria. A comparative analysis of Minimum Inhibitory Concentration (MIC) values highlights the antibacterial potency of related compounds:

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus20
Compound BE. coli40
{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acidTBDTBD

These findings suggest that the compound may possess similar or enhanced activity compared to established antibiotics.

Anti-inflammatory Effects

The anti-inflammatory potential of piperidine derivatives has been documented in several studies. Compounds with similar structures have been shown to inhibit key inflammatory mediators, potentially through the modulation of cytokine production and signaling pathways. This activity may be beneficial in treating conditions characterized by chronic inflammation.

Neuropharmacological Effects

Research into the neuropharmacological effects of piperidine derivatives indicates potential applications in treating neurodegenerative disorders. Compounds structurally related to {2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid have demonstrated effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which are crucial in conditions such as depression and schizophrenia.

Case Studies

Case Study 1: Antibacterial Activity
In a recent study published in Frontiers in Pharmacology, researchers synthesized a series of piperidine derivatives and evaluated their antibacterial activity against various pathogens. The study found that certain derivatives exhibited MIC values comparable to standard antibiotics, suggesting a promising avenue for further development.

Case Study 2: Anti-inflammatory Mechanisms
A review article highlighted the anti-inflammatory mechanisms of piperidine derivatives, noting their ability to reduce inflammation markers in vitro and in vivo models. This research underscores the therapeutic potential of compounds like {2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid in inflammatory diseases.

Q & A

Core modifications :

  • Replace the cyclopropane with spirocyclic or fused rings to test conformational effects on receptor binding .
  • Vary the benzyl group’s substituents (e.g., chloro, methoxy) to assess electronic and steric impacts .

Q. Functional assays :

  • Use calcium flux assays in HEK293 cells expressing µ-opioid receptors (MOR) or neurotensin receptor 1 (NTSR1) to quantify agonist/antagonist activity .
  • Compare EC50_{50} values across analogs to identify critical pharmacophores .

Q. What toxicological assessments are critical during preclinical development, given limited existing data?

  • Answer :

Acute toxicity : Follow OECD Guideline 423, administering escalating doses to rodents and monitoring for neurobehavioral or respiratory effects .

Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) to rule out mutagenic potential .

First-aid protocols : Immediate eye irrigation with water (15+ minutes) and dermal decontamination with soap are essential if exposure occurs .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisReference
Benzyl-cyclopropylamineCyclopropane donor
Glycolic anhydrideAcetic acid functionalization
(R)-(-)-phenylpiperidin-1-yl-acetic acidChiral template

Table 2 : Analytical Techniques for Structural Validation

TechniqueParameter AnalyzedReference
Chiral HPLCEnantiomeric excess (≥98%)
1H^1H-NMRPiperidine ring conformation
HRMSMolecular ion ([M+H]+^+)

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